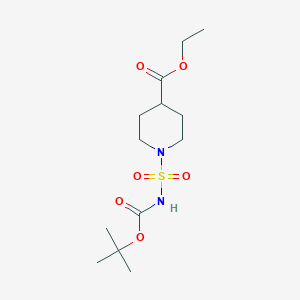

Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate is characterized by a complex three-dimensional arrangement that integrates multiple functional domains within a single structural framework. The core piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated heterocycles. This conformational preference significantly influences the spatial positioning of the substituent groups attached to the piperidine nitrogen and the carbon atom at the 4-position. The ethyl carboxylate group extends from the 4-position of the piperidine ring, creating an ester linkage that contributes to the overall polarity and potential hydrogen bonding capacity of the molecule.

The tert-butoxycarbonyl-protected sulfamoyl group attached to the piperidine nitrogen introduces additional conformational complexity through its bulky protecting group and the sulfonamide linkage. The sulfamoyl moiety contains a tetrahedral sulfur center bonded to two oxygen atoms, one nitrogen atom from the piperidine ring, and one nitrogen atom that bears the tert-butoxycarbonyl protection. This arrangement creates potential for both intramolecular and intermolecular hydrogen bonding interactions, particularly involving the sulfamoyl oxygen atoms and the carbamate nitrogen hydrogen. The tert-butoxycarbonyl group serves not only as a protecting group for synthetic purposes but also as a significant steric influence that affects the overall molecular conformation.

The stereochemical configuration of the molecule is defined primarily by the chair conformation of the piperidine ring and the axial or equatorial positioning of the substituents. Computational studies suggest that the ethyl carboxylate group preferentially adopts an equatorial position to minimize 1,3-diaxial interactions, while the sulfamoyl group orientation is influenced by both steric and electronic factors. The SMILES representation CCOC(=O)C1CCN(CC1)S(=O)(=O)NC(=O)OC(C)(C)C provides a linear encoding of the molecular connectivity that confirms the systematic arrangement of functional groups.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C13H24N2O6S | |

| Molecular Weight | 336.40 g/mol | |

| Chemical Abstracts Service Number | 1000018-25-6 | |

| MDL Number | MFCD09864838 |

Crystallographic Analysis of Piperidine-Sulfamoyl Conformations

Crystallographic investigations of piperidine derivatives containing sulfamoyl substituents have provided valuable insights into the preferred conformational arrangements and intermolecular packing patterns of these complex heterocyclic systems. Studies on related piperidine-4-carboxylic acid derivatives have demonstrated that the piperidine ring consistently adopts a chair conformation in the solid state, with the carboxylate group positioned equatorially to minimize steric interactions. In the crystal structure of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, molecules are linked through intermolecular oxygen-hydrogen-oxygen and carbon-hydrogen-oxygen hydrogen bonds, forming extended layer structures parallel to specific crystallographic planes.

The presence of the sulfamoyl group in this compound introduces additional complexity to the crystal packing arrangements through multiple potential hydrogen bonding sites. The sulfamoyl oxygen atoms can serve as hydrogen bond acceptors, while the protected nitrogen atom may participate in weaker hydrogen bonding interactions depending on the local electronic environment. The tert-butoxycarbonyl protecting group contributes significant steric bulk that influences both intramolecular conformational preferences and intermolecular packing efficiency in crystalline arrangements.

Crystallographic data for closely related compounds indicate that piperidine-4-carboxylate derivatives typically crystallize in monoclinic space groups, with unit cell parameters that reflect the molecular dimensions and packing requirements. The chair conformation of the piperidine ring is consistently maintained across different crystalline environments, suggesting that this conformational preference is robust and largely independent of crystal packing forces. Bond lengths and angles within the piperidine ring fall within expected ranges for sp3-hybridized carbon and nitrogen atoms, with carbon-carbon bond lengths typically around 1.52 Angstroms and carbon-nitrogen bond lengths approximately 1.47 Angstroms.

The sulfamoyl group geometry is characterized by sulfur-oxygen bond lengths in the range of 1.43-1.45 Angstroms, consistent with the double bond character of sulfonyl groups. The sulfur-nitrogen bond lengths are typically around 1.63 Angstroms, reflecting single bond character with some degree of resonance stabilization. These geometric parameters are crucial for understanding the electronic structure and potential reactivity of the sulfamoyl functionality within the overall molecular framework.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The piperidine ring protons exhibit characteristic coupling patterns that reflect the chair conformation and the chemical environment of each methylene group. The axial and equatorial protons at each carbon position display distinct chemical shifts and coupling constants, allowing for detailed conformational analysis. The proton at the 4-position of the piperidine ring, bearing the ethyl carboxylate substituent, appears as a characteristic multiplet that reflects coupling to the adjacent methylene protons.

The ethyl carboxylate group generates distinctive resonances in both proton and carbon-13 nuclear magnetic resonance spectra. The ethyl ester methylene protons typically appear as a quartet around 4.1-4.3 parts per million in proton nuclear magnetic resonance, while the methyl protons of the ethyl group produce a triplet around 1.2-1.3 parts per million. The carbonyl carbon of the ester group resonates in the downfield region around 170-175 parts per million in carbon-13 nuclear magnetic resonance, characteristic of ester carbonyls.

The tert-butoxycarbonyl protecting group contributes a prominent singlet in the proton nuclear magnetic resonance spectrum, integrating for nine protons around 1.4-1.5 parts per million. The corresponding carbon resonance for the tert-butyl methyl groups appears around 28 parts per million, while the quaternary carbon resonates around 80 parts per million. The carbamate carbonyl carbon typically appears around 155-160 parts per million, distinguishable from the ester carbonyl by its characteristic chemical shift range.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The ester carbonyl stretch appears as a strong absorption around 1730-1740 wavenumbers, while the carbamate carbonyl produces a distinct band around 1690-1700 wavenumbers. The sulfamoyl group generates characteristic sulfur-oxygen stretching absorptions around 1150-1350 wavenumbers, with asymmetric and symmetric stretching modes appearing as separate bands. Nitrogen-hydrogen stretching absorptions from the protected sulfamoyl nitrogen typically appear as weak bands in the 3200-3400 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 336, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the tert-butoxycarbonyl group (mass loss of 100 units) and ethyl ester cleavage (mass loss of 45 units). The sulfamoyl group may undergo characteristic rearrangements that produce diagnostic fragment ions useful for structural confirmation.

| Spectroscopic Technique | Key Diagnostic Features | Characteristic Values |

|---|---|---|

| Proton Nuclear Magnetic Resonance | tert-Butyl singlet | 1.4-1.5 ppm |

| Proton Nuclear Magnetic Resonance | Ethyl ester quartet | 4.1-4.3 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Ester carbonyl | 170-175 ppm |

| Infrared Spectroscopy | Ester carbonyl stretch | 1730-1740 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 336 |

Computational Modeling of Electronic Structure and Reactivity

Computational modeling approaches have provided detailed insights into the electronic structure and potential reactivity patterns of this compound through application of density functional theory calculations and molecular mechanics simulations. These theoretical investigations have focused on understanding the conformational preferences, electronic distribution, and potential reaction pathways that define the chemical behavior of this complex heterocyclic system. Quantum chemical calculations have revealed that the lowest energy conformation corresponds to the chair form of the piperidine ring with the ethyl carboxylate group in an equatorial position, consistent with experimental observations from nuclear magnetic resonance spectroscopy and crystallographic studies.

The electronic structure analysis indicates significant charge delocalization within the sulfamoyl group, with the sulfur atom bearing a substantial positive charge balanced by negative charge density on the oxygen atoms. This charge distribution influences the reactivity of the sulfamoyl functionality and its potential for participating in nucleophilic substitution reactions or coordination chemistry. The tert-butoxycarbonyl protecting group stabilizes the nitrogen lone pair through resonance with the carbonyl group, reducing the basicity of the sulfamoyl nitrogen and providing protection against unwanted side reactions during synthetic transformations.

Molecular orbital calculations have identified the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into the electronic excitation properties and potential photochemical behavior of the compound. The highest occupied molecular orbital is primarily localized on the nitrogen atoms and the sulfamoyl oxygen atoms, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl groups and the sulfamoyl functionality. These orbital characteristics suggest potential sites for electrophilic and nucleophilic attack during chemical reactions.

Computational analysis of the electrostatic potential surface reveals regions of positive and negative charge density that correlate with experimentally observed reactivity patterns. The carbonyl oxygen atoms of both the ester and carbamate groups exhibit negative electrostatic potential, indicating favorable sites for hydrogen bonding interactions and coordination to metal centers. The sulfamoyl group displays a complex electrostatic pattern with positive potential near the sulfur atom and negative potential at the oxygen atoms, consistent with the polarized nature of the sulfur-oxygen bonds.

Conformational analysis through molecular dynamics simulations has provided information about the flexibility and dynamic behavior of the molecule in solution. These calculations indicate that while the piperidine ring maintains its chair conformation, the substituent groups exhibit significant rotational freedom around their attachment points. The tert-butoxycarbonyl group can adopt multiple orientations that balance steric interactions with intramolecular hydrogen bonding possibilities. The ethyl carboxylate group shows similar conformational flexibility, with rotational barriers that are low enough to permit rapid interconversion between different orientations at room temperature.

Propriétés

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6S/c1-5-20-11(16)10-6-8-15(9-7-10)22(18,19)14-12(17)21-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLHFRDIBQJGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654715 | |

| Record name | Ethyl 1-[(tert-butoxycarbonyl)sulfamoyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-25-6 | |

| Record name | Ethyl 1-[[[(1,1-dimethylethoxy)carbonyl]amino]sulfonyl]-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(tert-butoxycarbonyl)sulfamoyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Chemistry: This compound is used as an intermediate in the synthesis of other chemical entities, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of sulfonamide groups in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate exerts its effects involves its interaction with biological targets. The sulfamoyl group can act as a bioisostere for phosphate groups, allowing the compound to interfere with enzymatic processes that involve phosphorylation. The piperidine ring can interact with various receptors and enzymes, modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

a. Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4)

- Structure : Lacks the sulfamoyl group; features a Boc-protected piperidine nitrogen and an ethyl ester at the 4-position.

- Molecular Formula: C₁₃H₂₃NO₄; MW: 257.33 .

- Key Properties : Lower polarity (TPSA ≈ 55.4 Ų) compared to sulfamoyl-containing analogs due to the absence of sulfonyl and additional amine groups.

- Synthesis : Boc protection using di-tert-butyl carbonate and Et₃N in dioxane/water .

b. tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3)

- Structure : Boc-protected piperidine with a methoxy(methyl)carbamoyl group at the 4-position.

- Molecular Formula : C₁₃H₂₄N₂O₄; MW : 272.34 .

- Key Properties : Higher TPSA (64.6 Ų) and moderate solubility in polar solvents (e.g., THF, DCM).

- Applications : Intermediate for peptidomimetics or kinase inhibitors due to the carbamoyl group .

c. tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate

- Structure : Boc-protected piperidine with a 4-methylpentyl chain at the 4-position.

- Molecular Formula: C₁₅H₂₉NO₂; MW: ~256.22 (calculated from HRMS data) .

- Key Properties : Hydrophobic (LogP ≈ 4.2) due to the alkyl chain; suitable for lipid-soluble drug candidates.

- Synthesis : Boc protection in dioxane/water with Et₃N .

d. Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (CAS 291292-03-0)

- Structure : Piperidine with a chloronitrophenyl sulfonyl group at the 1-position and an ethyl ester at the 4-position.

- Molecular Formula : C₁₄H₁₇ClN₂O₆S; MW : 376.81 .

- Key Properties : High electrophilicity due to the nitro group; used in electrophilic substitution reactions .

Data Table: Comparative Analysis of Piperidine Derivatives

| Compound Name | CAS No. | Molecular Formula | MW | TPSA (Ų) | Key Substituents |

|---|---|---|---|---|---|

| Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | C₁₃H₂₃NO₄ | 257.33 | 55.4 | Boc (N), ethyl ester (C-4) |

| tert-Butyl 4-(methoxy(methyl)carbamoyl)... | 139290-70-3 | C₁₃H₂₄N₂O₄ | 272.34 | 64.6 | Boc (N), methoxy(methyl)carbamoyl |

| tert-Butyl 4-(4-methylpentyl)piperidine... | - | C₁₅H₂₉NO₂ | ~256 | 38.7 | Boc (N), 4-methylpentyl chain |

| Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]... | 291292-03-0 | C₁₄H₁₇ClN₂O₆S | 376.81 | 109.0 | Chloronitrophenyl sulfonyl, ethyl ester |

| Target Compound | - | ~C₁₃H₂₂N₂O₆S | ~335 | ~110–120 | Boc-protected sulfamoyl, ethyl ester |

Note: Data for the target compound are inferred based on structural analogs.

Activité Biologique

Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₂O₄S

- Molecular Weight : 302.35 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleic acids or proteins.

- Interaction with Cellular Receptors : It could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, which may be linked to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds, including those similar to this compound, possess antiviral properties. For instance, compounds containing β-amino acid moieties have demonstrated effectiveness against various viral strains, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV) .

Antibacterial Activity

The compound's structure suggests potential antibacterial activity. Studies on related compounds have shown that modifications in the piperidine ring can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. For example, certain piperidine derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .

Case Studies

- Case Study 1: Antiviral Efficacy

- Case Study 2: Antibacterial Assessment

Data Tables

| Biological Activity | Test Organism | Concentration | Result |

|---|---|---|---|

| Antiviral | HSV-1 | 50 μg/mL | Significant reduction in viral titer |

| Antibacterial | E. coli | 32 μg/mL | Inhibition observed at MIC |

| Antimicrobial | Staphylococcus aureus | 64 μg/mL | Moderate inhibition |

Méthodes De Préparation

Detailed Synthesis Steps

Protection of Piperidine-4-carboxylic Acid :

- Reagents : Piperidine-4-carboxylic acid, tert-butoxycarbonyl chloride (BocCl), triethylamine (TEA), dichloromethane (DCM).

- Conditions : Room temperature, under nitrogen atmosphere.

- Product : 1-Boc-piperidine-4-carboxylic acid.

-

- Reagents : 1-Boc-piperidine-4-carboxylic acid, sulfamoyl chloride, pyridine or TEA, DCM.

- Conditions : 0°C to room temperature.

- Product : 1-Boc-4-piperidinecarboxylic acid sulfamoyl chloride intermediate.

-

- Reagents : 1-Boc-4-piperidinecarboxylic acid sulfamoyl chloride intermediate, ethanol, sodium ethoxide or HCl.

- Conditions : Room temperature to reflux.

- Product : this compound.

Reagents and Conditions

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1. Protection | Piperidine-4-carboxylic acid, BocCl, TEA, DCM | Room temperature, N2 | 1-Boc-piperidine-4-carboxylic acid |

| 2. Sulfamoylation | 1-Boc-piperidine-4-carboxylic acid, sulfamoyl chloride, pyridine or TEA, DCM | 0°C to room temperature | 1-Boc-4-piperidinecarboxylic acid sulfamoyl chloride intermediate |

| 3. Esterification | Intermediate from step 2, ethanol, sodium ethoxide or HCl | Room temperature to reflux | This compound |

Research Findings and Applications

This compound is significant in medicinal chemistry due to its potential as a precursor for synthesizing therapeutic compounds. Its sulfonamide group is known for antibacterial properties, making it a valuable intermediate in drug discovery. The compound's unique structure allows it to participate in various chemical reactions, including palladium-catalyzed reactions, which are crucial in organic synthesis.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate?

- Methodological Answer : The synthesis typically involves coupling a sulfamoyl chloride derivative (e.g., N-Boc-sulfamoyl chloride) with ethyl piperidine-4-carboxylate under controlled alkaline conditions (pH 9–10) to ensure nucleophilic substitution. Reaction monitoring via TLC is essential to track intermediate formation. Post-reaction, precipitation is induced by chilling, followed by filtration and drying. Adjusting stoichiometry and reaction time optimizes yield .

Q. How should researchers purify and characterize this compound?

- Methodological Answer : Purification often employs recrystallization or column chromatography using ethyl acetate/hexane gradients. Characterization requires NMR (¹H/¹³C) to confirm the Boc-protected sulfamoyl group and piperidine ring integrity. Mass spectrometry (ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and sulfonamide (S=O) stretches .

Q. What safety protocols are mandatory during handling?

- Methodological Answer : Use respirators (FFP3/N95), nitrile gloves, and goggles to prevent inhalation, skin contact, or eye exposure. Work in a fume hood with an eyewash station accessible. Avoid water during fire emergencies due to toxic fume risks; use dry chemical extinguishers instead .

**How is stability assessed under standard lab conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.